molecular formula C₂₁H₃₂O₅ B045014 Dihydrocortisol CAS No. 1482-50-4

Dihydrocortisol

Cat. No. B045014
CAS RN: 1482-50-4
M. Wt: 364.5 g/mol
InChI Key: ACSFOIGNUQUIGE-AIPUTVCKSA-N
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Description

Dihydrocortisol is a glucocorticoid secreted by the adrenal cortex . It is used in the management and treatment of almost all areas of medicine . It is also a corticosteroid, acting specifically as both a glucocorticoid and as a mineralocorticoid .


Synthesis Analysis

A liquid chromatography-MSn (LC-MSn) methodology has been developed for the determination of free cortisol and its 15 endogenous metabolites, including 20α-dihydrocortisol . This method was successfully applied to the urine of 50 healthy subjects and was also successfully employed on urine samples of two patients with Cushing syndrome and one with Addison’s disease .


Molecular Structure Analysis

Dihydrocortisol has a molecular formula of C21H32O5 . It contains total 61 bond(s); 29 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aliphatic), 3 hydroxyl group(s), 1 primary .


Chemical Reactions Analysis

Cortisol and its metabolites, including dihydrocortisol, are extensively metabolized with only about 1% of plasma cortisol excreted into urine in its parent form . The glucuronides of dihydrocortisol, dihydrocortisone, tetrahydrocortisol, allo-tetrahydrocortisol, and tetrahydrocortisone are the major ones .


Physical And Chemical Properties Analysis

Dihydrocortisol has physical and chemical properties that include its structure, chemical names, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Mechanism of Action

Target of Action

Dihydrocortisol, like its parent compound cortisol, primarily targets the glucocorticoid receptor . This receptor is found in almost all tissues in the body and plays a crucial role in a wide array of functions, including glucose and amino acid metabolism, inflammation, and immunity .

Mode of Action

Dihydrocortisol binds to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects . This binding to the glucocorticoid receptor mediates the inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and promotes anti-inflammatory genes . The interaction of dihydrocortisol with its targets leads to decreased inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Biochemical Pathways

Dihydrocortisol is a product of the enzyme steroid 5-beta-reductase, which catalyzes the reduction of several steroids, including cortisol . This enzyme is part of a series of metabolic pathways that control the availability of glucocorticoids to bind and activate the glucocorticoid receptor . These pathways regulate the balance between active glucocorticoids (like cortisol) and their inactive forms, thus controlling local glucocorticoid action .

Pharmacokinetics

It is known that the pharmacokinetics of hydrocortisone, a related compound, can vary significantly from patient to patient . Hydrocortisone has a wide therapeutic index and a moderate duration of action

Result of Action

The molecular and cellular effects of dihydrocortisol’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, dihydrocortisol suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability . This leads to decreased inflammation and immune response .

Action Environment

The action, efficacy, and stability of dihydrocortisol can be influenced by various environmental factors. For instance, the enzyme activity of steroid 5-beta-reductase, which produces dihydrocortisol, can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the action of dihydrocortisol can be potentiated by other compounds, such as dexamethasone

Future Directions

The development of a liquid chromatography-MSn (LC-MSn) methodology for the determination of free cortisol and its 15 endogenous metabolites, including 20α-dihydrocortisol, in human urine could be more appropriate than commonly used determination of urinary free cortisol collected in 24-h urine . This method has been demonstrated as efficient for antidoping control regarding the potential abuse of corticosteroids, which could interfere with the cortisol metabolism, due to negative feedback on the hypothalamus-hypophysis-adrenal axis . This method was found to be suitable for the follow-up of prednisolone that was particularly important considering its pseudo-endogenous origin and correlation with cortisol metabolism .

properties

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFOIGNUQUIGE-AIPUTVCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317085
Record name Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrocortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrocortisol

CAS RN

1482-50-4
Record name Dihydrocortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrocortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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